molecular formula C23H33N3O2 B593054 (±)-ORG 28611 CAS No. 784138-08-5

(±)-ORG 28611

Cat. No.: B593054
CAS No.: 784138-08-5
M. Wt: 383.5
InChI Key: ONXJNAIZJKLJGA-UHFFFAOYSA-N
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Description

(±)-ORG 28611 is the racemic mixture of the water soluble, full agonist of the human cannabinoid (CB) receptors central CB1 (pEC50 = 7.6;  pKi = 8.9) and peripheral CB2 (pKi = 8.8). ORG 28611 (0.1-1 μM/kg, intravenous) demonstrated antinociceptive activity in the mouse tail flick test and the mouse formalin paw test, and it was further evaluated clinically for use as a potential intravenous analgesic agent.

Scientific Research Applications

  • Reproducible Research and Data Sharing : Mesirov (2010) emphasizes the growing need for reproducible research methods in computation-intensive disciplines (Mesirov, 2010). Tenopir et al. (2011) discuss the practices and perceptions of data sharing among scientists, highlighting the importance of data accessibility and preservation (Tenopir et al., 2011).

  • Crowdsourcing in Science : Uhlmann et al. (2019) describe the benefits of crowdsourced scientific initiatives, which could be relevant for collaborative research on “(±)-ORG 28611” (Uhlmann et al., 2019).

  • Causal Explanation in Research : Maxwell (2004) discusses the role of qualitative research in providing causal explanations in scientific inquiry, which could be pertinent in understanding the effects of “this compound” (Maxwell, 2004).

  • Data-Driven Research : Mazzocchi (2015) explores the impact of data-driven research versus hypothesis-driven research, a consideration relevant to the study of “this compound” (Mazzocchi, 2015).

  • Reproducibility in Scientific Research : Jasny et al. (2011) address the challenges and importance of replication and reproducibility in scientific research, including chemical studies like those involving “this compound” (Jasny et al., 2011).

  • Hackathons for Scientific Discoveries : Ghouila et al. (2018) show how hackathons can accelerate scientific discoveries, suggesting a potential method for advancing research on “this compound” (Ghouila et al., 2018).

Properties

IUPAC Name

[1-(cyclohexylmethyl)-7-methoxyindol-3-yl]-(3,4-dimethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-17-14-25(13-12-24(17)2)23(27)20-16-26(15-18-8-5-4-6-9-18)22-19(20)10-7-11-21(22)28-3/h7,10-11,16-18H,4-6,8-9,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXJNAIZJKLJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C(=O)C2=CN(C3=C2C=CC=C3OC)CC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024627
Record name [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784138-08-5
Record name [1-(Cyclohexylmethyl)-7-methoxy-1H-indol-3-yl](3,4-dimethyl-1-piperazinyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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